4-fluoro-2-methyl-N-[(pyridin-3-yl)methyl]benzene-1-sulfonamide
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Overview
Description
4-fluoro-2-methyl-N-[(pyridin-3-yl)methyl]benzene-1-sulfonamide is an organic compound that features a sulfonamide group attached to a benzene ring, which is further substituted with a fluorine atom and a methyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the use of Friedel-Crafts acylation followed by sulfonation and subsequent substitution reactions .
Industrial Production Methods
Industrial production methods for this compound would likely involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This could include the use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
4-fluoro-2-methyl-N-[(pyridin-3-yl)methyl]benzene-1-sulfonamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen-containing groups or to convert nitro groups to amines.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the fluorine and methyl positions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of solvents such as dichloromethane or ethanol.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while substitution reactions could introduce new functional groups such as hydroxyl or amino groups.
Scientific Research Applications
4-fluoro-2-methyl-N-[(pyridin-3-yl)methyl]benzene-1-sulfonamide has several applications in scientific research:
Biology: Investigated for its potential as a bioactive compound, including its interactions with enzymes and receptors.
Industry: Utilized in the development of specialty chemicals and advanced materials with specific properties.
Mechanism of Action
The mechanism of action of 4-fluoro-2-methyl-N-[(pyridin-3-yl)methyl]benzene-1-sulfonamide involves its interaction with molecular targets such as enzymes or receptors. The sulfonamide group can form hydrogen bonds with active sites, while the fluorine and methyl groups can influence the compound’s binding affinity and specificity. The pyridine ring can participate in π-π interactions, further stabilizing the compound’s binding to its target .
Comparison with Similar Compounds
Similar Compounds
- 2-fluoro-4-methyl-N-[(pyridin-3-yl)methyl]benzene-1-sulfonamide
- 4-chloro-2-methyl-N-[(pyridin-3-yl)methyl]benzene-1-sulfonamide
- 4-fluoro-2-ethyl-N-[(pyridin-3-yl)methyl]benzene-1-sulfonamide
Uniqueness
4-fluoro-2-methyl-N-[(pyridin-3-yl)methyl]benzene-1-sulfonamide is unique due to the specific arrangement of its substituents, which can significantly influence its chemical reactivity and biological activity. The presence of the fluorine atom, in particular, can enhance the compound’s stability and its ability to interact with biological targets .
Properties
Molecular Formula |
C13H13FN2O2S |
---|---|
Molecular Weight |
280.32 g/mol |
IUPAC Name |
4-fluoro-2-methyl-N-(pyridin-3-ylmethyl)benzenesulfonamide |
InChI |
InChI=1S/C13H13FN2O2S/c1-10-7-12(14)4-5-13(10)19(17,18)16-9-11-3-2-6-15-8-11/h2-8,16H,9H2,1H3 |
InChI Key |
JHEWYOGQMBYKON-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC(=C1)F)S(=O)(=O)NCC2=CN=CC=C2 |
Origin of Product |
United States |
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